molecular formula C11H19F2NO3 B13888421 tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate

tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate

Cat. No.: B13888421
M. Wt: 251.27 g/mol
InChI Key: NUBQBGFRZIMILS-UHFFFAOYSA-N
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Description

Tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C12H21F2NO3 It is known for its unique structure, which includes a cyclohexyl ring substituted with two fluorine atoms and a hydroxyl group, as well as a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate typically involves the reaction of a cyclohexanone derivative with tert-butyl carbamate in the presence of a fluorinating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or modify the carbamate group.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atoms and the hydroxyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate include:

    tert-butyl N-(5,5-difluoro-2-oxocyclohexyl)carbamate: Differing by the presence of a ketone group instead of a hydroxyl group.

    tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)methylcarbamate: Similar structure but with a methyl group attached to the carbamate.

    tert-butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate: Contains a piperidine ring instead of a cyclohexyl ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-6-11(12,13)5-4-8(7)15/h7-8,15H,4-6H2,1-3H3,(H,14,16)

InChI Key

NUBQBGFRZIMILS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1O)(F)F

Origin of Product

United States

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